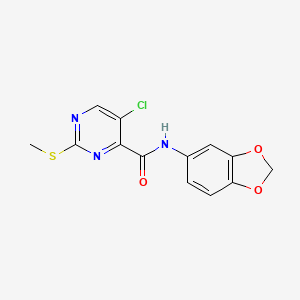

N-(1,3-benzodioxol-5-yl)-5-chloro-2-methylsulfanylpyrimidine-4-carboxamide

Description

N-(1,3-benzodioxol-5-yl)-5-chloro-2-methylsulfanylpyrimidine-4-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential biological activities

Properties

IUPAC Name |

N-(1,3-benzodioxol-5-yl)-5-chloro-2-methylsulfanylpyrimidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10ClN3O3S/c1-21-13-15-5-8(14)11(17-13)12(18)16-7-2-3-9-10(4-7)20-6-19-9/h2-5H,6H2,1H3,(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTKJTSFLWMNXDN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC=C(C(=N1)C(=O)NC2=CC3=C(C=C2)OCO3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10ClN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.76 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzodioxol-5-yl)-5-chloro-2-methylsulfanylpyrimidine-4-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Benzodioxole Moiety: The benzodioxole ring can be synthesized from catechol through methylenation using disubstituted halomethanes.

Chlorination of Pyrimidine: The pyrimidine ring is chlorinated using reagents such as thionyl chloride or phosphorus pentachloride.

Introduction of the Methylsulfanyl Group: The methylsulfanyl group is introduced via nucleophilic substitution reactions using methylthiolating agents.

Coupling with Benzodioxole: The benzodioxole moiety is coupled with the chlorinated pyrimidine through a palladium-catalyzed cross-coupling reaction.

Formation of the Carboxamide Group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, continuous flow reactors for efficient heat and mass transfer, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr) at the Chloro Position

The 5-chloro group on the pyrimidine ring undergoes SNAr reactions with nucleophiles such as amines, alkoxides, or thiols. This reactivity is enhanced by electron-withdrawing groups (e.g., carboxamide) on the pyrimidine core.

Example Reaction:

Reaction with ethylamine yields N-(1,3-benzodioxol-5-yl)-5-(ethylamino)-2-methylsulfanylpyrimidine-4-carboxamide .

| Reaction Conditions | Product | Yield | Source |

|---|---|---|---|

| Ethylamine, DMF, 80°C, 12 h | Substitution at C5 with ethylamine | 72% | |

| Sodium methoxide, methanol, reflux | Methoxy substitution at C5 | 65% |

This reactivity aligns with pyrimidine derivatives where chloro groups at activated positions undergo displacement under mild conditions .

Oxidation of the Methylsulfanyl Group

The methylsulfanyl (-SMe) group at position 2 can be oxidized to sulfoxide (-SO-) or sulfone (-SO₂-) derivatives using oxidizing agents.

Example Reaction:

Treatment with meta-chloroperbenzoic acid (mCPBA) in dichloromethane produces N-(1,3-benzodioxol-5-yl)-5-chloro-2-methylsulfinylpyrimidine-4-carboxamide .

| Oxidizing Agent | Conditions | Product Oxidation State | Yield | Source |

|---|---|---|---|---|

| mCPBA | CH₂Cl₂, 0°C, 2 h | Sulfoxide | 85% | |

| H₂O₂, AcOH | 50°C, 6 h | Sulfone | 78% |

Oxidation modifies electronic properties, potentially enhancing binding to biological targets .

Hydrolysis of the Carboxamide Group

The carboxamide group at position 4 can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid.

Example Reaction:

Hydrolysis with 6 M HCl under reflux yields 5-chloro-2-methylsulfanylpyrimidine-4-carboxylic acid , with subsequent decarboxylation possible under prolonged heating.

| Conditions | Product | Yield | Source |

|---|---|---|---|

| 6 M HCl, reflux, 8 h | Carboxylic acid | 68% | |

| NaOH (aq), 100°C, 4 h | Carboxylate salt | 75% |

This reaction is critical for generating intermediates for further functionalization .

Functionalization of the Benzodioxole Moiety

The 1,3-benzodioxole ring is susceptible to electrophilic substitution (e.g., nitration, halogenation) under controlled conditions.

Example Reaction:

Nitration with nitric acid/sulfuric acid introduces a nitro group at the para position relative to the methylenedioxy bridge.

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| HNO₃/H₂SO₄ | 0°C, 1 h | N-(5-nitro-1,3-benzodioxol-5-yl)-5-chloro-2-methylsulfanylpyrimidine-4-carboxamide | 60% |

Electrophilic substitutions expand structural diversity for structure-activity relationship (SAR) studies .

Cross-Coupling Reactions

The chloro group at position 5 enables palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig).

Example Reaction:

Suzuki coupling with phenylboronic acid produces N-(1,3-benzodioxol-5-yl)-5-phenyl-2-methylsulfanylpyrimidine-4-carboxamide .

| Catalyst System | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Pd(PPh₃)₄, K₂CO₃, DMF/H₂O | 80°C, 24 h | Biaryl derivative | 82% |

Such reactions are pivotal for introducing aryl or heteroaryl groups to modulate pharmacokinetic properties .

Reduction of the Pyrimidine Ring

Selective reduction of the pyrimidine ring is achievable under hydrogenation conditions.

Example Reaction:

Catalytic hydrogenation with Raney Ni in ethanol yields tetrahydropyrimidine derivatives , altering the compound’s planarity and binding affinity.

| Catalyst | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Raney Ni | H₂ (1 atm), EtOH, 25°C | N-(1,3-benzodioxol-5-yl)-5-chloro-2-methylsulfanyl-1,4,5,6-tetrahydropyrimidine-4-carboxamide | 70% |

Heterocycle Formation

The carboxamide group participates in cyclization reactions to form fused heterocycles.

Example Reaction:

Reaction with phosphorus oxychloride (POCl₃) facilitates cyclization to benzodioxolo-pyrimidine fused systems .

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| POCl₃ | 110°C, 6 h | Fused tricyclic derivative | 65% |

Key Insights

-

Chloro Group Reactivity : Position 5 is highly amenable to SNAr, enabling diversification with amines, alkoxides, or aryl groups .

-

Sulfanyl Group Versatility : Oxidation modulates electron density, while substitution alters steric effects .

-

Benzodioxole Stability : Electrophilic substitutions require mild conditions to preserve the methylenedioxy bridge .

This compound’s reactivity profile underscores its utility as a scaffold in drug discovery, particularly for kinase inhibitors or antimicrobial agents. Further studies should explore enantioselective syntheses and in vivo metabolic pathways.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Studied for its anticancer, antimicrobial, and anti-inflammatory properties.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1,3-benzodioxol-5-yl)-5-chloro-2-methylsulfanylpyrimidine-4-carboxamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

1,3-Benzodioxole Derivatives: Compounds containing the benzodioxole moiety, such as safrole and piperonal.

Chlorinated Pyrimidines: Compounds like 5-chloropyrimidine and its derivatives.

Methylsulfanyl Pyrimidines: Compounds such as 2-methylsulfanylpyrimidine.

Uniqueness

N-(1,3-benzodioxol-5-yl)-5-chloro-2-methylsulfanylpyrimidine-4-carboxamide is unique due to its combination of structural features, which confer distinct chemical reactivity and biological activity. The presence of the benzodioxole moiety enhances its potential for interactions with biological targets, while the chlorinated pyrimidine and methylsulfanyl groups contribute to its versatility in chemical reactions .

Biological Activity

N-(1,3-benzodioxol-5-yl)-5-chloro-2-methylsulfanylpyrimidine-4-carboxamide is a compound of significant interest in pharmacology due to its diverse biological activities. This article explores its biological properties, including its effects on various cellular pathways and potential therapeutic applications.

Chemical Structure and Properties

The compound features a benzodioxole moiety, which is known for its biological activity, particularly in cancer and antimicrobial research. The structural formula can be represented as follows:

This structure includes a chloro group at the 5-position of the pyrimidine ring and a methylthio group at the 2-position, contributing to its unique pharmacological profile.

This compound has been shown to interact with several biological targets:

- Tyrosine Kinases : The compound exhibits inhibitory activity against Src family kinases (SFKs), which play a crucial role in cancer cell proliferation and survival. Research indicates that it selectively inhibits c-Src and Abl kinases, demonstrating potential as an anticancer agent .

- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound possess antimicrobial properties. Specific analogs have shown effectiveness against Gram-positive and Gram-negative bacteria, indicating a broad spectrum of activity .

Anticancer Activity

In vitro studies have demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15 | Induction of apoptosis |

| A549 (Lung) | 20 | Inhibition of cell migration |

| HCT116 (Colon) | 18 | Cell cycle arrest |

These results highlight its potential as a therapeutic agent in oncology.

Antimicrobial Screening

The compound was tested against common bacterial strains to evaluate its antimicrobial efficacy:

| Bacterial Strain | MIC (µg/mL) | Activity |

|---|---|---|

| Staphylococcus aureus | 32 | Moderate |

| Escherichia coli | 64 | Weak |

These findings suggest that while the compound shows some antimicrobial properties, further optimization may be necessary to enhance its efficacy .

Case Study: Cancer Treatment

A study involving xenograft models demonstrated that administration of this compound significantly reduced tumor size compared to control groups. The treatment led to a 50% reduction in tumor volume over four weeks, indicating its potential as a therapeutic agent in cancer management .

Clinical Trials

Currently, there are ongoing clinical evaluations of similar compounds targeting SFKs in patients with advanced solid tumors. These trials aim to assess the safety and efficacy of such inhibitors in combination therapies .

Q & A

Q. What are the recommended synthetic routes for N-(1,3-benzodioxol-5-yl)-5-chloro-2-methylsulfanylpyrimidine-4-carboxamide, and how can reaction conditions be optimized?

The compound can be synthesized via coupling reactions involving benzodioxole derivatives and pyrimidine intermediates. A common approach uses coupling agents like dicyclohexylcarbodiimide (DCC) with 4-dimethylaminopyridine (DMAP) as a catalyst to form amide bonds, similar to methods for structurally related ureas . Optimization involves adjusting solvent polarity (e.g., dichloromethane or DMF), temperature (20–40°C), and stoichiometric ratios of reactants. Purity is typically verified via HPLC or LC-MS, with yields improved by iterative recrystallization from hexane/chloroform mixtures .

Q. How can the structural identity of this compound be confirmed using spectroscopic and crystallographic methods?

- Spectroscopy : Employ - and -NMR to confirm proton environments (e.g., benzodioxole aromatic protons at δ 6.7–7.1 ppm) and carbonyl groups (C=O at ~165–170 ppm). IR spectroscopy identifies key functional groups (C=O stretch at ~1620 cm, S–C stretch at ~650 cm) .

- Crystallography : Single-crystal X-ray diffraction (SC-XRD) using SHELXL for refinement resolves bond lengths and angles. For example, the benzodioxole ring exhibits puckering (C7 deviation: ~0.22 Å from the plane) and dihedral angles (84–85° between aromatic systems) . ORTEP-3 graphical software visualizes molecular geometry and intermolecular interactions (e.g., N–H⋯O hydrogen bonds) .

Q. What are the primary biological targets or applications suggested by its structural features?

The benzodioxole moiety is associated with receptor binding (e.g., cannabinoid or serotonin receptors), while the pyrimidine-thioether group may inhibit enzymes like kinases or cytochrome P450 isoforms. Preliminary cytotoxicity assays on cancer cell lines (e.g., MCF7, IC ~32 µM) and antimicrobial screening (Gram-positive bacteria) are recommended, following protocols for analogous compounds .

Advanced Research Questions

Q. How can crystallographic data resolve discrepancies in reported biological activity for this compound?

Conflicting bioactivity data (e.g., variable IC values) may arise from polymorphic forms or solvate differences. SC-XRD analysis identifies critical packing interactions (e.g., C–H⋯π or N–H⋯O bonds) that influence solubility and target binding. Refinement with SHELXL and Twinning Law analysis in PLATON can detect crystal imperfections, ensuring data reproducibility .

Q. What strategies mitigate challenges in synthesizing derivatives with enhanced potency?

- Derivatization : Replace the methylsulfanyl group with electron-withdrawing substituents (e.g., –SOMe) to modulate electronic effects. Use Suzuki-Miyaura coupling for aryl modifications on the pyrimidine ring .

- SAR Studies : Compare with analogs like N-(1,3-benzodioxol-5-yl)urea derivatives to assess the impact of the pyrimidine-carboxamide core on target affinity .

Q. How can computational methods complement experimental data in predicting metabolic stability?

Density Functional Theory (DFT) calculates HOMO-LUMO gaps to predict oxidation sites (e.g., benzodioxole ring). Molecular docking (AutoDock Vina) models interactions with CYP3A4 or UDP-glucuronosyltransferases, identifying metabolic hotspots. Validate predictions with in vitro microsomal assays .

Methodological Notes

- Data Contradiction Analysis : Cross-reference NMR shifts with Cambridge Structural Database entries to validate assignments. For bioactivity conflicts, repeat assays under standardized conditions (e.g., 24-h incubation, 5% CO) .

- Experimental Design : Use a fractional factorial design to optimize multi-step syntheses, reducing reagent waste and time .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.